2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide
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Description
“2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide” is a chemical compound with the molecular formula C17H19ClN2O2S and a molecular weight of 350.9 g/mol. It is a derivative of phenothiazine .
Molecular Structure Analysis
The molecular structure of “2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide” is complex, as it includes various functional groups. The structure is based on a phenothiazine core, which is a tricyclic compound that consists of two benzene rings joined by a sulfur and nitrogen-containing ring .Scientific Research Applications
Antiviral Applications
Phenothiazines, including chlorpromazine and thioridazine, have shown antiviral activities against a range of RNA viruses. These compounds inhibit viral infection and replication processes, such as clathrin-dependent endocytosis and cell-cell fusion, making them potential candidates for antiviral drug development. However, further research on animal and human subjects is necessary to validate these findings and establish therapeutic applications (Otręba et al., 2020).
Anticancer Activity
Recent studies have highlighted the potential of phenothiazines, like fluphenazine, perphenazine, and prochlorperazine, in cancer treatment. These compounds demonstrate anticancer activities by affecting the cell cycle, proliferation, and apoptosis of cancer cells. They target drug efflux pumps and signaling pathways, reducing the viability of cancer cells and promoting apoptosis. Their sedative and antiemetic properties also offer an advantage as adjuvant therapy in managing chemotherapy side effects (Otręba & Kośmider, 2020).
Antibacterial and Antifungal Effects
Phenothiazines have been recognized for their antimicrobial activities, including effects against resistant strains of Mycobacterium tuberculosis. The concentration of these compounds within macrophages, where mycobacteria reside, suggests a potential role in treating tuberculosis, especially in cases resistant to conventional antibiotics. Thioridazine, in particular, is recommended for further study as an adjunct to standard tuberculosis treatment regimens (Amaral et al., 2001).
properties
IUPAC Name |
3-(2-chloro-10-oxido-5-oxophenothiazin-10-ium-10-yl)-N,N-dimethylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)10-5-11-20(21)14-6-3-4-7-16(14)23(22)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEGGPSDGPPUHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[N+]1(C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908767 |
Source
|
Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10-oxo-5lambda~4~,10lambda~5~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide | |
CAS RN |
10404-90-7 |
Source
|
Record name | Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, N,5-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010404907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10-oxo-5lambda~4~,10lambda~5~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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